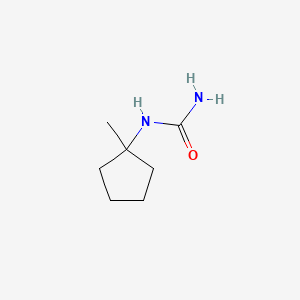

Urea, (1-methylcyclopentyl)-

CAS No.: 3569-78-6

Cat. No.: VC14257433

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3569-78-6 |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (1-methylcyclopentyl)urea |

| Standard InChI | InChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10) |

| Standard InChI Key | SOPWCEFXKLAPKS-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC1)NC(=O)N |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The IUPAC name 1-methyl-3-[(1-methylcyclopentyl)methyl]urea reflects its urea backbone substituted with a 1-methylcyclopentylmethyl group at the N3 position and a methyl group at the N1 position . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O | |

| Molecular Weight | 170.25 g/mol | |

| SMILES Notation | CC1(CCCC1)CNC(=O)NC | |

| InChIKey | XWTMEYBMQUYXPI-UHFFFAOYSA-N |

The SMILES string illustrates the methylcyclopentylmethyl branch (CC1(CCCC1)CN) attached to the urea functional group (NC(=O)NC). The InChIKey provides a unique identifier for database searches and computational modeling.

Structural Analysis

The compound’s 2D structure consists of a urea core (NH₂–CO–NH–) with two substituents:

-

A methyl group at the N1 position.

-

A 1-methylcyclopentylmethyl group at the N3 position, forming a bicyclic hydrocarbon chain.

3D conformational analysis reveals steric interactions between the cyclopentyl ring and the urea moiety, potentially influencing its solubility and reactivity . The methyl group on the cyclopentyl ring enhances lipophilicity, a trait critical for membrane permeability in bioactive molecules.

Physicochemical Properties

Experimental Data Gaps

PubChem lists computed properties but lacks experimental data for:

-

Melting/boiling points

-

Solubility in water or organic solvents

-

Partition coefficients (LogP)

Predicted Behavior

-

Lipophilicity: The methylcyclopentyl group suggests moderate hydrophobicity, favoring solubility in nonpolar solvents.

-

Stability: Urea derivatives are generally stable but may hydrolyze under strong acidic or basic conditions.

Future Research Directions

-

Synthetic Optimization: Develop efficient routes for large-scale production.

-

Environmental Impact Studies: Assess biodegradation and ecotoxicological profiles.

-

Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume